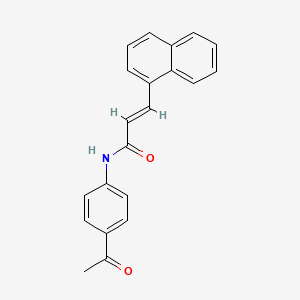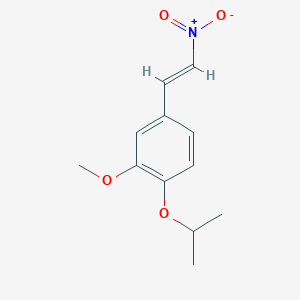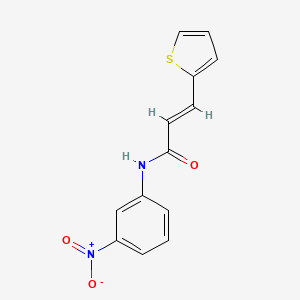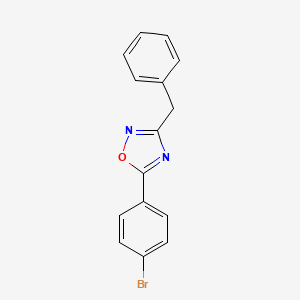
N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide, also known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.38 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide may exert its biological activities by inhibiting the activity of certain enzymes or signaling pathways. For example, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide can induce apoptosis and cell cycle arrest in cancer cells. N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has also been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). In addition, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the growth of certain viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has some limitations for lab experiments. It is not very soluble in aqueous solutions, which can make it difficult to use in certain assays. In addition, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has a relatively low toxicity level, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide. One potential area of research is the development of N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide-based fluorescent probes and sensors for the detection of biological molecules and environmental pollutants. Another area of research is the investigation of the mechanism of action of N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide and its potential targets in cancer cells and viral infections. Furthermore, the development of N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide can be synthesized through the condensation reaction between 4-acetylphenylamine and 1-naphthylamine in the presence of acetic anhydride and sulfuric acid. The reaction takes place at a temperature of 80-90°C for 6-8 hours, followed by the addition of water and filtration. The resulting product is then washed with water and dried to obtain N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been shown to possess antitumor, anti-inflammatory, and antiviral activities. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In materials science, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been used as a building block for the synthesis of functional materials such as fluorescent probes and sensors. In environmental science, N-(4-acetylphenyl)-3-(1-naphthyl)acrylamide has been used as a probe for the detection of heavy metals in water.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15(23)16-9-12-19(13-10-16)22-21(24)14-11-18-7-4-6-17-5-2-3-8-20(17)18/h2-14H,1H3,(H,22,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZRJNCGILZYSV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(naphthalen-1-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)

![4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5798618.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)
![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)


![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)